2,6-Piperidinedimethanol, 1-(phenylmethyl)-
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Overview
Description
2,6-Piperidinedimethanol, 1-(phenylmethyl)- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the piperidine ring and a phenylmethyl group attached to the nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedimethanol, 1-(phenylmethyl)- typically involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol . The reaction conditions are generally mild, and the process is straightforward, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the synthesis of 2,6-Piperidinedimethanol, 1-(phenylmethyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of efficient catalysts and continuous flow reactors can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedimethanol, 1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that can be further functionalized for specific applications .
Scientific Research Applications
2,6-Piperidinedimethanol, 1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Piperidinedimethanol, 1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedimethanol: Lacks the phenylmethyl group but shares similar hydroxyl functionalities.
2,5-Disubstituted Piperidines: Differ in the position of substitution but exhibit similar chemical properties.
Spiropiperidines: Contain a spirocyclic structure, offering unique steric and electronic properties.
Uniqueness
2,6-Piperidinedimethanol, 1-(phenylmethyl)- is unique due to the presence of both hydroxyl groups and a phenylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[1-benzyl-6-(hydroxymethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-10-13-7-4-8-14(11-17)15(13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,16-17H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCSKJLOQJGMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(C1)CO)CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476936 |
Source
|
Record name | 2,6-Piperidinedimethanol, 1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92323-06-3 |
Source
|
Record name | 2,6-Piperidinedimethanol, 1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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